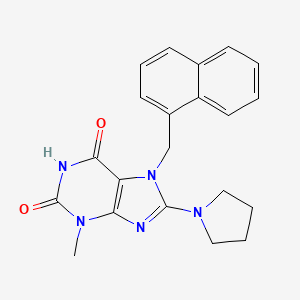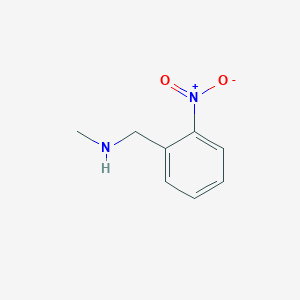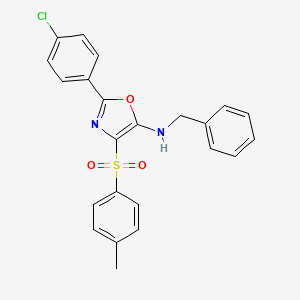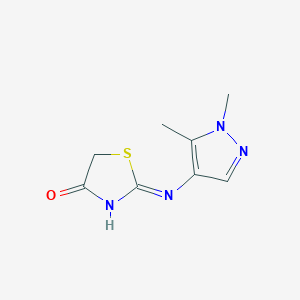![molecular formula C7H6ClN3O2 B2953704 [1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride CAS No. 2228678-32-6](/img/structure/B2953704.png)
[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
科学的研究の応用
Synthesis Techniques
1,2,4-Triazolo[4,3-a]pyridine derivatives are synthesized through various methods, emphasizing the relevance of the core structure in chemical synthesis. For instance, PhI(OCOCF₃)₂-mediated intramolecular oxidative N-N bond formation facilitates the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines, highlighting an efficient approach with short reaction times and high yields (Zisheng Zheng et al., 2014). Additionally, palladium-catalyzed chemoselective monoarylation of hydrazides has been developed for the synthesis of [1,2,4]triazolo[4,3-a]pyridines, demonstrating a convenient method that results in a variety of substituents at the 3-position (A. Reichelt et al., 2010).
Molecular Docking and In Vitro Screening
The synthesis of novel pyridine and fused pyridine derivatives from 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile has been reported. These compounds underwent in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. The results revealed moderate to good binding energies of the ligands on the target protein, showcasing their potential in antimicrobial and antioxidant activities (E. M. Flefel et al., 2018).
Antimicrobial Activities
Several studies have focused on the antimicrobial properties of 1,2,4-Triazolo[4,3-a]pyridine derivatives. For example, a novel and efficient synthesis of pyrazolo[3,4-d]pyrimidine derivatives evaluated their antibacterial activity, showing significant biological activity against various microorganisms (S. Rostamizadeh et al., 2013). Another study synthesized and evaluated the antibacterial activity of 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine derivatives, with some compounds exhibiting promising activity against Escherichia coli and Pseudomonas aeruginosa (Haihua Xiao et al., 2014).
Antitumor Activities
The antitumor activities of 1,2,4-Triazolo[4,3-a]pyridine derivatives have also been explored. For instance, the synthesis of 2‐(substituted)phenyl‐1,2,4‐triazolo[1,5‐a]pyridines and their evaluation against human ovary cancer cell line (HO-8910) showed that some compounds exhibited stronger antitumor activities than cisplatin, indicating their potential as antitumor agents (Guolin Zhang & Yongzhou Hu, 2007).
作用機序
In terms of pharmacokinetics, the properties of triazoles can vary widely depending on their specific structure and the presence of other functional groups. Factors such as solubility, stability, and the ability to cross cell membranes can all influence a compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
The action of these compounds can also be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Temperature, the presence of other compounds, and the specific characteristics of the biological system (such as the presence of certain enzymes or transport proteins) can also affect the action of the compound .
特性
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-7(12)5-2-1-3-10-4-8-9-6(5)10;/h1-4H,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHLARUQDAVLBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride | |
CAS RN |
2228678-32-6 |
Source


|
| Record name | [1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2953631.png)
![Methyl 7-azaspiro[3.5]non-2-ene-2-carboxylate](/img/structure/B2953632.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2953633.png)
![Methyl 4-((6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2953637.png)
![4-[1-(4-Methoxyphenyl)-2-aziranyl]pyridine](/img/structure/B2953639.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2953641.png)

